molecular formula C6H10ClF2N3 B12220789 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B12220789
M. Wt: 197.61 g/mol
InChI Key: WZGWTJLSBWWGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring, followed by alkylation with an appropriate ethanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethanamine side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target, leading to effective inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but differs in its carboxylic acid functional group.

    2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Another similar compound with a difluoromethyl group and a pyrazole ring, but with a methoxyphenyl and carboxylate group.

Uniqueness

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to its ethanamine side chain, which imparts different chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the ethanamine functionality is required .

Properties

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.61 g/mol

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)5-1-3-11(10-5)4-2-9;/h1,3,6H,2,4,9H2;1H

InChI Key

WZGWTJLSBWWGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)F)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.